Selenocystamine
Overview
Description
Selenocystamine is an organoselenium compound that contains selenium in its structure It is structurally related to cystamine, with selenium replacing the sulfur atom
Mechanism of Action
Target of Action
Selenocystamine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is present in transfer RNAs (tRNAs) and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
This compound is capable of catalyzing the formation of disulfide bonds . This ability to oxidize proteins that require disulfide bonds into a stable conformation is a crucial aspect of its mode of action .
Biochemical Pathways
This compound plays a significant role in the formation of disulfide bonds in proteins, which is a critical step in protein folding and stability . It is involved in the antioxidant pathways, facilitating the oxidation of glutathione .
Pharmacokinetics
For instance, the bioavailability of this compound can be decreased when combined with Eltrombopag .
Result of Action
The primary result of this compound’s action is the increased accumulation of proteins containing disulfide bonds . This suggests that a rate-limiting step in protein accumulation is the formation of disulfide bonds in the native structure of recombinant proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of chloroplast protein accumulation, this compound’s ability to increase the accumulation of proteins containing disulfide bonds suggests that the formation of these bonds is a rate-limiting step .
Biochemical Analysis
Biochemical Properties
Selenocystamine plays a crucial role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of this compound is with thiol groups in proteins, where it can form selenylsulfide bonds. This interaction is essential for the antioxidant activity of this compound, as it helps in scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, this compound can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase, which are vital for maintaining cellular redox homeostasis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of antioxidant response elements and enhances the cell’s ability to combat oxidative stress. Furthermore, this compound can affect gene expression by altering the activity of transcription factors and epigenetic modifications. In terms of cellular metabolism, this compound can influence the balance between oxidative phosphorylation and glycolysis, thereby impacting energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. One of the key mechanisms is the formation of selenylsulfide bonds with thiol groups in proteins, which can modulate their activity and stability. This compound can also inhibit or activate enzymes by interacting with their active sites or regulatory domains. Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA and by modulating epigenetic marks such as DNA methylation and histone modifications .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents or extreme pH. Over time, the antioxidant activity of this compound may decrease due to the formation of inactive degradation products. Long-term studies have shown that this compound can have sustained effects on cellular redox balance and gene expression, although the magnitude of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as enhanced antioxidant defense and protection against oxidative stress-induced damage. At high doses, this compound can become toxic, leading to adverse effects such as oxidative damage, disruption of cellular homeostasis, and even cell death. The threshold for these toxic effects depends on factors such as the animal species, route of administration, and duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to selenium metabolism and redox biology. It can be metabolized to selenocysteine, which is incorporated into selenoproteins that play critical roles in antioxidant defense and redox regulation. This compound can also interact with enzymes such as glutathione peroxidase and thioredoxin reductase, influencing their activity and the overall redox state of the cell. Additionally, this compound can affect metabolic flux by modulating the balance between oxidative phosphorylation and glycolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular context. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as the presence of binding partners, the redox state of the cell, and the availability of transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and physiological conditions. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it participates in redox regulation and energy metabolism. In the nucleus, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic marks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenocystamine can be synthesized through several methods. One common approach involves the reaction of cystamine with selenium dioxide in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the selenium dioxide acting as the selenium source and the reducing agent facilitating the incorporation of selenium into the cystamine structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Selenocystamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form diselenides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of different selenium-containing compounds.
Major Products Formed: The major products formed from these reactions include this compound diselenide, selenols, and various substituted this compound derivatives.
Scientific Research Applications
Selenocystamine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other selenium-containing compounds.
Biology: In biological research, this compound is studied for its role in redox biology and its potential as an antioxidant.
Medicine: this compound has shown promise in medical research, particularly in cancer therapy.
Industry: In the industrial sector, this compound is used in the production of selenium-containing materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Selenocystamine can be compared with other selenium-containing compounds such as selenocysteine, selenomethionine, and selenocystine.
Selenomethionine: This compound is a selenium analog of methionine and is used as a dietary supplement and in research on selenium metabolism.
Selenocystine: Selenocystine is the oxidized dimer form of selenocysteine and is involved in redox biology.
Uniqueness of this compound: this compound is unique due to its specific structure and reactivity.
Properties
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIKJLVQNCRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181470 | |
Record name | Selenocystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-61-2 | |
Record name | Selenocystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenocystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Selenocystamine inhibit influenza virus replication?
A1: this compound inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This enzyme is essential for viral replication. []
Q2: Can this compound's inhibitory effect on influenza virus be reversed?
A2: Yes, the inhibitory activity of this compound can be completely reversed by adding β-mercaptoethanol and partially reversed through dialysis. [] This suggests a reversible interaction with the target.
Q3: How does this compound interact with G protein βγ subunits?
A4: this compound inhibits G protein βγ subunits through a reversible redox mechanism, primarily targeting the GβCys204 residue. [, ] It forms a selenylsulfide bridge with this cysteine residue, disrupting the protein-protein interactions of Gβγ. []
Q4: Can the interaction between this compound and G protein βγ subunits be reversed?
A5: Yes, the inhibitory effect of this compound on G protein βγ subunits can be reversed by adding dithiothreitol (DTT), indicating a reversible redox reaction. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C4H12N2Se2 and a molecular weight of 214.11 g/mol.
Q6: Is this compound stable in alkaline conditions?
A7: In the presence of cupric ions and alkaline conditions, this compound undergoes autoxidation and transforms into selenohypotaurine. []
Q7: Does this compound possess glutathione peroxidase-like activity?
A8: While this compound itself doesn't exhibit direct glutathione peroxidase-like activity, conjugates like Heparin-Selenocystamine, designed to mimic heparin-selenoprotein P complex, do exhibit this activity. []
Q8: How does this compound contribute to the antioxidant activity of Heparin-Selenocystamine conjugate?
A9: In Heparin-Selenocystamine conjugate, this compound's diselenide bond is cleaved during the conjugation process, leaving a stable selenol group. [] This selenol group is responsible for the conjugate's glutathione peroxidase-like activity and scavenging activity against hydrogen peroxide, tert-butyl hydroperoxide, cumene hydroperoxide, DPPH radicals, and superoxide anions. []
Q9: Can this compound catalyze the decomposition of S-nitrosothiols?
A10: Yes, this compound can catalyze the decomposition of S-nitrosothiols like S-nitrosoglutathione and S-nitroso-N-acetyl-D, L-penicillamine in the presence of thiols, releasing nitric oxide. []
Q10: How does the replacement of sulfur with selenium in cystamine affect its interaction with G protein βγ subunits?
A11: Replacing sulfur with selenium in cystamine to form this compound significantly enhances its inhibitory potency towards G protein βγ subunits, demonstrating the importance of selenium for its activity. []
Q11: How can this compound be used in targeted drug delivery systems?
A14: this compound can be incorporated into nanoparticles designed for targeted drug delivery. For example, it has been used to create ROS-sensitive nanoparticles for ciprofloxacin delivery to treat urinary tract infections. []
Q12: Can this compound be used for targeted photodynamic therapy?
A15: Yes, this compound has been used to develop folate receptor-targeted nanophotosensitizers for photodynamic therapy. These nanophotosensitizers, composed of folic acid, poly(ethylene glycol), and chlorin e6 tetramer linked by this compound, demonstrate ROS sensitivity and enhanced drug delivery to folate receptor-overexpressing cancer cells. []
Q13: How is this compound typically determined in biological samples?
A16: this compound can be determined in biological samples using techniques like high performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). [] This allows for the separation and sensitive detection of this compound.
Q14: What specific analytical challenges are associated with this compound determination?
A17: One challenge is the low recovery of this compound from samples like herring gull eggs using traditional hot water extraction methods, which yielded only 8% recovery. [] This highlights the need for optimized extraction procedures.
Q15: Can this compound be selectively preconcentrated from complex matrices?
A18: Yes, living Pseudomonas putida cells can selectively preconcentrate this compound from water samples containing other selenium species. [] This approach improves the sensitivity and selectivity of this compound determination by slurry sampling electrothermal atomic absorption spectrometry.
Q16: How does the presence of other selenium species affect this compound determination?
A19: The presence of other selenium species like selenoethionine, Se(IV), selenomethionine, selenourea, selenocystine, and Se(VI) can interfere with this compound determination. [] This highlights the importance of selective preconcentration or separation techniques for accurate speciation analysis.
Q17: What is known about the environmental fate and degradation of this compound?
A20: While specific information on the environmental fate and degradation of this compound is limited within the provided research, its presence as a this compound fraction in herring gull eggs from the North Sea suggests potential bioaccumulation and food web transfer. [, ] Further research is needed to understand its environmental behavior fully.
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